molecular formula C11H10ClN3O2 B5868790 N-(2-chlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea

N-(2-chlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea

Cat. No. B5868790
M. Wt: 251.67 g/mol
InChI Key: GIMKWKFNPFGPJZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of urea derivatives, including N-(2-chlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea, typically involves the reaction of acylazides with substituted phenyl isocyanates or similar precursors. For instance, novel urea derivatives have been synthesized by reacting acylazides with substituted isocyanates, confirming structures through IR, 1H NMR, and elemental analysis (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006). Similar methods are likely applicable to the synthesis of N-(2-chlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea, with adjustments for specific substituents.

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of a urea linkage, which may be planar due to intramolecular hydrogen bonding. X-ray crystallography and NMR techniques are common for elucidating these structures. For example, crystal structure analysis of related compounds has revealed planar urea linkages and detailed the molecule's geometry, offering insights into the potential structural characteristics of N-(2-chlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).

Chemical Reactions and Properties

Urea derivatives participate in various chemical reactions, including nucleophilic addition, cyclization, and chlorination. These reactions are influenced by the urea's substituents and the reaction conditions. For instance, N,N'-dichlorobis(2,4,6-trichlorophenyl)urea has been used as a chlorinating agent in the N-chlorination of amino esters, amides, and peptides under mild conditions (M. Sathe, H. N. Karade, & M. P. Kaushik, 2007). Such reactions could be relevant to modifying or understanding the reactivity of N-(2-chlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea.

Physical Properties Analysis

The physical properties of urea derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical application and handling. These properties are determined by the molecular structure and substituents. For example, the crystalline structure of certain urea inhibitors of chitin synthesis has been established, providing insights into the physical characteristics of similar compounds (Li Zhong et al., 1998).

properties

IUPAC Name

1-(2-chlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-7-6-10(15-17-7)14-11(16)13-9-5-3-2-4-8(9)12/h2-6H,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMKWKFNPFGPJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101321995
Record name 1-(2-chlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101321995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204052
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(2-Chloro-phenyl)-3-(5-methyl-isoxazol-3-yl)-urea

CAS RN

694504-84-2
Record name 1-(2-chlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101321995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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